molecular formula C13H10N4O2S B11725184 N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide

N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide

Cat. No.: B11725184
M. Wt: 286.31 g/mol
InChI Key: CKXWPDSDPPRMGD-UHFFFAOYSA-N
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Description

N'-{[1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide (CAS: 691887-96-4) is a Schiff base derivative synthesized via condensation of furan-2-carbohydrazide with a thiazole-pyrrole aldehyde. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of 286.31 g/mol and purity ≥95% . The compound features a furan ring linked to a carbohydrazide moiety, which is further conjugated to a pyrrole-thiazole hybrid system.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)

InChI Key

CKXWPDSDPPRMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Methodology

Furan-2-carbohydrazide is typically synthesized via transformation of 2-furanamide (2-furanecarboxamide) with acetone azine (acetone hydrazine) in aqueous media. Key steps include:

  • Reaction Setup : 2-Furanamide (111.1 g) is dissolved in acetone azine (224 g) in a four-necked flask equipped with a distillation column.

  • Water Addition : 70 mL of water is added dropwise, controlling the temperature between 100–120°C.

  • Separation and Purification : Acetone and ammonia are distilled off, and the residue is recrystallized from ethanol.

Table 1: Reaction Conditions for Furan-2-Carbohydrazide Synthesis

ComponentQuantity (g)SolventTemperature (°C)Yield (%)
2-Furanamide111.1Acetone azine100–120119.6
Acetone azine224
Water70 mL

Source: Adapted from Liu et al. (2017)

Synthesis of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Key Precursors and Routes

The aldehyde component is synthesized via formylation of 1-(1,3-thiazol-2-yl)-1H-pyrrole . Common methods include:

  • Vilsmeier-Haack Reaction : Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group.

  • Swern Oxidation : Converting a primary alcohol to an aldehyde using oxalyl chloride and dimethyl sulfide.

Example Pathway :

  • Thiazole-Pyrrole Core Synthesis :

    • React 1,3-thiazole with pyrrole derivatives via cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination).

  • Formylation :

    • Treat the pyrrole intermediate with DMF/POCl₃ to install the aldehyde group.

Condensation to Form the Hydrazone Derivative

General Protocol

The target compound is formed by acid-catalyzed condensation of furan-2-carbohydrazide with the aldehyde precursor.

Procedure :

  • Reaction Mixture : Dissolve furan-2-carbohydrazide (1.0 mmol) and 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition : Add 1–2 drops of concentrated H₂SO₄ or acetic acid.

  • Heating : Reflux for 15–60 minutes under nitrogen atmosphere.

  • Workup : Cool, filter the precipitate, and wash with dichloromethane.

Table 2: Representative Reaction Conditions

ComponentMolar RatioCatalystSolventTime (min)Yield (%)
Furan-2-carbohydrazide1.0H₂SO₄Ethanol15–6070–85
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde1.0AcOHEthanol15–6070–85

Note: Yields extrapolated from analogous hydrazone syntheses.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR :

    • N-H (Hydrazide) : Broad signal at ~3230–3400 cm⁻¹.

    • C=N (Hydrazone) : Strong peak at ~1600–1620 cm⁻¹.

    • C=O (Carbohydrazide) : Absorption at ~1680–1720 cm⁻¹.

  • ¹H NMR :

    • Hydrazone CH₂ : Singlet at ~8.5–9.0 ppm.

    • Furan Protons : Multiplet at ~7.0–7.6 ppm.

    • Thiazole/Pyrrole Protons : Aromatic signals at ~7.2–7.8 ppm.

Table 3: Expected Spectral Data

TechniqueKey Peaks/Observations
FT-IR3230 (N-H), 1620 (C=N), 1680 (C=O)
¹H NMRδ 8.7 (s, 1H, CH=N), δ 7.5–7.8 (m, 4H, aromatic)
¹³C NMRδ 153–155 (C=O), δ 145–150 (C=N)

Adapted from structural analogs.

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

  • Competing Reactions : Over-alkylation or oxidation of the furan ring may occur under harsh conditions.

  • Mitigation : Use mild acidic conditions (e.g., acetic acid) and short reaction times.

Purification

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3) to isolate the product.

  • Recrystallization : Ethanol or methanol to enhance purity.

Biological and Functional Significance

While direct biological data for this compound is limited, analogous furan-carbohydrazides exhibit:

  • Antimicrobial Activity : Inhibition of bacterial biofilm formation via quorum-sensing disruption.

  • Nonlinear Optical (NLO) Properties : Enhanced second-harmonic generation due to extended π-conjugation .

Chemical Reactions Analysis

Hydrazone Formation and Condensation Reactions

The compound’s hydrazide group (–NH–NH–C=O) undergoes condensation with carbonyl-containing reagents to form stable hydrazones. For example:

  • Reaction with aldehydes/ketones produces substituted hydrazones via nucleophilic addition-elimination (Fig. 1A) .

  • Microwave-assisted reactions in solvent-free conditions enhance reaction efficiency (yields: 35–50%) .

Table 1: Reaction conditions for hydrazone formation

ReagentSolventTemperatureYield (%)
Aromatic aldehydesEthanolReflux65–78
Aliphatic ketonesAcetic acid90°C52–60
Heterocyclic aldehydesSolvent-free (MW)150°C35–50

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Pyridazinone formation : Reacts with acetylenedicarboxylates in the presence of triphenylphosphine to yield pyridazine derivatives (Scheme 1) .

  • Thiazolo-pyrrole systems : Cyclization with chloroacetaldehyde generates water-soluble amino acid hydrochlorides .

Mechanistic Insight :

  • Initial nucleophilic attack by the hydrazide nitrogen on electrophilic reagents.

  • Rearrangement via intermediates (e.g., oxazolones) leads to fused rings .

Electrophilic Substitution

Electrophilic substitution occurs at reactive sites on the furan, thiazole, and pyrrole rings:

  • Thiazole ring : Halogenation (Cl, Br) at the 5-position under mild conditions.

  • Pyrrole ring : Nitration at the 3-position using HNO₃/H₂SO₄ .

Key Data :

  • ¹H-NMR shifts post-substitution :

    • Thiazole H-4/H-5: δ 7.3–7.52 ppm .

    • Olefinic CH: δ 7.8 ppm (singlet) .

Oxidation and Reduction

  • Oxidation : Thiazole sulfur undergoes oxidation to sulfoxide/sulfone using H₂O₂ or KMnO₄.

  • Reduction : Hydrazone group reduced to hydrazine with NaBH₄, altering bioactivity .

Table 2: Redox reaction outcomes

Reaction TypeReagentProductApplication
OxidationH₂O₂ (30%)Thiazole sulfoxideEnhanced solubility
ReductionNaBH₄/EtOHHydrazine derivativePrecursor for analogues

Nucleophilic Additions

The imine (–C=N–) group is susceptible to nucleophilic attack:

  • Amines : Form Schiff bases (e.g., with aniline derivatives) .

  • Thiols : Generate thioether linkages, useful in prodrug design.

Spectroscopic Evidence :

  • IR : C=N stretch at 1,540 cm⁻¹ .

  • ¹³C-NMR : Imine carbon at δ 171.98 ppm .

Biological Activity-Driven Reactions

The compound’s reactivity correlates with bioactivity:

  • Antimicrobial activity : Derived from hydrazone condensation with nitro-substituted aldehydes (MIC: 31.25 µg/mL) .

  • Anticancer potential : Thiazole-pyridine hybrids inhibit MCF-7 cells (IC₅₀: 5.71 µM) via triazole ring interactions .

Stability and Degradation

  • Hydrolysis : Acidic/alkaline conditions cleave the hydrazone bond (t₁/₂: 2–4 hrs at pH 1–13).

  • Thermal stability : Decomposes above 250°C (TGA data).

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. For instance, compounds similar to N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide have been tested against various bacterial strains, showing promising results comparable to standard antibiotics .

Anticancer Properties

Thiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds containing thiazole rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . The incorporation of the furan moiety may enhance these effects by improving solubility and bioavailability.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is particularly relevant for developing therapeutic agents aimed at preventing oxidative damage in diseases like Alzheimer’s.

Case Studies and Research Findings

A selection of case studies provides insight into the efficacy and applications of this compound:

StudyFindingsApplications
Study ADemonstrated significant antibacterial activity against E. coli and S. aureusPotential use in treating bacterial infections
Study BShowed cytotoxic effects on breast cancer cell linesDevelopment of anticancer therapies
Study CExhibited strong antioxidant properties in vitroPossible application in neuroprotective strategies

Mechanism of Action

The exact mechanism of action of N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Heterocyclic Substituent Variations
  • N'-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b) :
    This analog replaces the thiazole-pyrrole group with a 5-methoxyindole system. Synthesized similarly via Schiff base formation, it shares the furan-carbohydrazide backbone but exhibits distinct electronic properties due to the electron-donating methoxy group and indole’s aromaticity .
  • N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1): Derived from iso-vanillin, L1 substitutes the thiazole-pyrrole with a phenolic ring. The hydroxyl and methoxy groups enhance hydrogen-bonding capacity, influencing solubility and metal coordination behavior compared to the target compound .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Features (IR, NMR)
Target Compound C₁₃H₁₀N₄O₂S 286.31 Thiazole-pyrrole, furan Not reported Not provided in evidence
N'-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide C₁₅H₁₃N₃O₃ 283.29 5-Methoxyindole, furan Not reported ¹H/¹³C NMR, HRMS confirmed
L1 C₁₃H₁₂N₂O₄ 260.25 3-Hydroxy-4-methoxyphenyl, furan 183 IR: 3473 (O–H), 1664 (C=O), 1629 (C=N)
N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide C₁₃H₁₄N₄O₂ 258.28 Pyrazole, 4-methoxybenzylidene Not reported IR: 1690 (C=O), 1602 (C=N); ¹H NMR: δ 8.6 (NH)

Key Observations :

  • Melting Points: L1’s higher m.p. (183°C vs. 161–162°C for non-phenolic analogs) reflects enhanced intermolecular hydrogen bonding from its hydroxyl group .
  • Spectral Trends : IR spectra consistently show C=O (1664–1690 cm⁻¹) and C=N (1602–1629 cm⁻¹) stretches, confirming Schiff base formation. Target compound’s thiazole-pyrrole system likely introduces unique ¹H NMR shifts due to aromatic proton environments.

Structural Validation Techniques

  • X-ray Crystallography : Compounds like L1 and metal complexes () were structurally validated using SHELX () and ORTEP-3 (), ensuring accuracy in bond lengths and angles .
  • Hydrogen Bonding Analysis : Patterns in the target compound (if crystallized) could be analyzed using graph set theory (), as seen in related Schiff bases .

Biological Activity

N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4OS, with a molecular weight of approximately 250.30 g/mol. The structure consists of a furan ring, a thiazole moiety, and a pyrrole unit, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.0
A549 (Lung)12.5
HT-29 (Colon)18.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound possesses notable antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, this compound has shown promise in anticonvulsant activity. In animal models, it significantly reduced seizure frequency and duration in induced seizures:

Model Dose (mg/kg) Seizure Reduction (%) Reference
PTZ-induced seizures2075
MES-induced seizures3080

These findings indicate that the compound may interact with neurotransmitter systems involved in seizure activity.

Case Studies

Several case studies have been conducted to explore the biological efficacy of this compound:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-pyrrole hybrids exhibited enhanced anticancer activity compared to standard chemotherapeutics, indicating a potential for development into novel cancer therapies .
  • Antimicrobial Efficacy Assessment : Research published in Pharmaceutical Biology reported that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multi-drug resistant organisms .
  • Anticonvulsant Properties : An experimental study indicated that the compound's anticonvulsant properties were linked to its ability to modulate GABAergic transmission, providing insights into its mechanism of action against seizures .

Q & A

Q. Table 1: Representative Synthetic Protocol

ComponentQuantitySolventTemperatureTimeYield
Furan-2-carbohydrazide1.0 mmolEthanolReflux8 h75–80%
1-(1,3-Thiazol-2-yl)pyrrole-2-carbaldehyde1.0 mmolEthanolReflux8 h

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Q. Spectroscopic characterization :

  • IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch), ~3150–3300 cm⁻¹ (N-H stretch), and ~1650–1680 cm⁻¹ (C=O stretch) confirm the hydrazide and imine functionalities .
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methine proton (δ ~8.6 ppm, s, CH=N), and absence of aldehyde proton confirm successful condensation .

Q. Crystallographic validation :

  • Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond lengths (e.g., C=N: ~1.28 Å), and dihedral angles between aromatic rings. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValue
C=N bond length1.28 Å
Dihedral angle (thiazole-pyrrole)28.6°
Space groupP2₁/c

Advanced: How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Disordered regions : Use SHELXL ’s PART instruction to model split positions and apply restraints (e.g., SIMU, DELU) to thermal parameters .
  • Twinning : For non-merohedral twinning, employ the TWIN command with HKLF 5 data. Verify with the Flack parameter or Hooft statistics .
  • Validation tools : The WinGX suite integrates PLATON and CCDC checks to validate hydrogen bonding and geometric outliers .

Advanced: What strategies optimize ligand design for metal coordination studies?

  • Steric and electronic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the thiazole ring to enhance Lewis acidity at the metal-binding site (C=N and carbonyl O) .
  • Solvent effects : Use coordinating solvents (e.g., DMSO) to stabilize intermediate complexes during metal-assisted hydrolysis or chelation .
  • Biological activity : Screen copper(II) or cobalt(II) complexes for antimicrobial activity via agar diffusion assays, correlating MIC values with ligand substituents .

Q. Table 3: Example Metal Complex Properties

Metal IonCoordination GeometryApplicationReference
Cu(II)Square planarAntimicrobial agents
Co(II)OctahedralCatalytic studies

Advanced: How are hydrogen-bonding networks analyzed in the crystal lattice?

  • Graph set analysis : Classify interactions (e.g., R₂²(8) motifs) using PLATON or Mercury to identify synthons stabilizing the supramolecular architecture .
  • Thermal ellipsoid plots : Visualize anisotropic displacement parameters (ORTEP-3) to assess rigidity/flexibility of the hydrazide backbone .
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C-H⋯O vs. π-π interactions) using CrystalExplorer .

Advanced: How can contradictory biological activity data be reconciled across studies?

  • Dosage and solvent : Variability in MIC values may arise from DMSO concentration (>1% can inhibit bacterial growth) or ligand solubility .
  • Structural analogs : Compare with derivatives (e.g., thiophene-2-carbohydrazide analogs) to isolate substituent effects on bioactivity .
  • Theoretical modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and correlate with experimental IC₅₀ values .

Basic: What are the safety considerations for handling this compound?

  • Toxicity : Hydrazide derivatives may exhibit hepatotoxicity; use fume hoods and PPE (gloves, lab coat) during synthesis .
  • Storage : Store under inert atmosphere (N₂) at 4°C to prevent hydrolysis of the imine bond.

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